3-Bromo-5-iodophenol
Overview
Description
3-Bromo-5-iodophenol is a halogenated phenol derivative, which is a class of compounds known for their interesting chemical properties and potential biological activities. While the specific compound 3-Bromo-5-iodophenol is not directly synthesized or analyzed in the provided papers, related bromophenols and their derivatives have been studied for various applications, including their potential as antioxidants and their use in organic synthesis.
Synthesis Analysis
The synthesis of halogenated phenols can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, a practical one-pot C-H activation/borylation/oxidation sequence has been demonstrated to generate 3,5-disubstituted phenols, such as 3-bromo-5-methylphenol, from simpler starting materials like 3-bromotoluene . This method is efficient, can be completed within one day, and avoids the isolation of intermediates. Similarly, the synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether, a related bromophenol, has been achieved using vanillin as a starting material through a sequence of bromination, demethylation, reduction, and etherification .
Molecular Structure Analysis
The molecular structure of bromophenol derivatives can be elucidated using various spectroscopic techniques, such as NMR, IR, and MS, as well as X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single-crystal X-ray diffraction, revealing intermolecular contacts and optimized geometry using density functional theory (DFT) .
Chemical Reactions Analysis
Bromophenols can participate in various chemical reactions due to the presence of reactive bromine atoms, which can be substituted or participate in coupling reactions. For instance, 3-Bromo-2-phenylbenzofuran was synthesized via a Sonogashira cross-coupling reaction and cyclization from 2-iodophenol . Schiff base compounds, which are derivatives of bromophenols, have been synthesized and shown to have excellent antibacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols are influenced by the presence of bromine and other substituents on the phenol ring. These compounds often exhibit significant radical-scavenging activity, as demonstrated by the DPPH radical-scavenging activity of natural bromophenols isolated from marine red algae . The presence of halogens also affects the electronic properties of these molecules, as seen in the DFT analysis of bromophenol derivatives, which provides insights into their chemical reactivity, electrostatic potential, and potential as nonlinear optical materials .
Scientific Research Applications
3-Bromo-5-iodophenol is a chemical compound with the molecular formula C6H4BrIO . It’s used for research purposes and has a molecular weight of 298.9 .
While specific applications of 3-Bromo-5-iodophenol are not readily available, compounds similar to it, such as 3-Bromo-5-fluoro-2-iodophenol, are used in the synthesis of various compounds, including drugs . They are also used in the study of biochemical effects , the mechanism of action of drugs , and the development of new drugs . In addition, they are used in the study of the structure and function of proteins and enzymes .
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Proteomics Research
- Field : Biochemistry and Molecular Biology
- Application : 3-Bromo-5-iodophenol is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method : The specific methods of application in proteomics research are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
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Synthesis of Antimitotic Agents
- Field : Medicinal Chemistry
- Application : 3-Bromo-5-iodophenol is a reactant in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent . Antimitotic agents inhibit mitosis (cell division), which can be useful in treating diseases like cancer .
- Method : The specific methods of synthesis are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
3-Bromo-5-iodophenol is a chemical compound with the molecular formula C6H4BrIO . It’s used for research purposes and has a molecular weight of 298.9 .
While specific applications of 3-Bromo-5-iodophenol are not readily available, compounds similar to it, such as 3-Bromo-5-fluoro-2-iodophenol, are used in the synthesis of various compounds, including drugs . They are also used in the study of biochemical effects , the mechanism of action of drugs , and the development of new drugs . In addition, they are used in the study of the structure and function of proteins and enzymes .
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQJLWQIUGDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627098 | |
Record name | 3-Bromo-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-iodophenol | |
CAS RN |
570391-20-7 | |
Record name | 3-Bromo-5-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=570391-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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